1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride
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Overview
Description
1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride: is a chemical compound with the molecular formula C14H18N2O.ClH . This compound belongs to the class of azepinoindoles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone is reacted with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which after several steps, forms the desired azepinoindole .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenylpentofuranosid
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,9,10,10a-decahydro-1,4a
Uniqueness
1,2,3,4,5,6-Hexahydro-10-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride is unique due to its specific structural features and the presence of both methoxy and methyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
15923-43-0 |
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Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
10-methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-16-11-7-9-15-8-6-10(11)14-12(16)4-3-5-13(14)17-2;/h3-5,15H,6-9H2,1-2H3;1H |
InChI Key |
JXLOGCMUMUYIJX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C2=C(CCNCC2)C3=C1C=CC=C3OC.[Cl-] |
Origin of Product |
United States |
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